{4-methyl-4H-thieno[3,2-b]pyrrol-2-yl}methanol
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Overview
Description
{4-methyl-4H-thieno[3,2-b]pyrrol-2-yl}methanol is a heterocyclic compound that features a thieno[3,2-b]pyrrole core structure. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-methyl-4H-thieno[3,2-b]pyrrol-2-yl}methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methylthiophene-2-carboxylic acid with suitable amines, followed by cyclization to form the thieno[3,2-b]pyrrole core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
{4-methyl-4H-thieno[3,2-b]pyrrol-2-yl}methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the methanol group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
{4-methyl-4H-thieno[3,2-b]pyrrol-2-yl}methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific electronic and optical properties .
Mechanism of Action
The mechanism of action of {4-methyl-4H-thieno[3,2-b]pyrrol-2-yl}methanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
- 4-allyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
- 4-benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Uniqueness
{4-methyl-4H-thieno[3,2-b]pyrrol-2-yl}methanol is unique due to its specific substitution pattern and the presence of the methanol group. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
2639464-45-0 |
---|---|
Molecular Formula |
C8H9NOS |
Molecular Weight |
167.2 |
Purity |
95 |
Origin of Product |
United States |
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